2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluorophenyl group and a dihydrobenzoxazinone structure, which contribute to its unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 2-aminophenol.
Formation of Intermediate: The first step involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 2-aminophenol to yield an amide intermediate.
Cyclization: The amide intermediate undergoes cyclization under acidic or basic conditions to form the benzoxazinone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that it may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 2-[2-(4-bromophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 2-[2-(4-methylphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one
Uniqueness
Compared to similar compounds, 2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C16H14FNO2 |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C16H14FNO2/c17-12-8-5-11(6-9-12)7-10-15-18-16(19)13-3-1-2-4-14(13)20-15/h1-6,8-9,15H,7,10H2,(H,18,19) |
InChI Key |
QVZIDXMMIHFUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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